![molecular formula C25H22ClFN4OS B2507287 2-{[5-(3-氯苯基)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-异丙苯基)乙酰胺 CAS No. 868255-48-5](/img/structure/B2507287.png)

2-{[5-(3-氯苯基)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-异丙苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

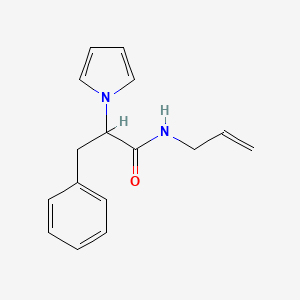

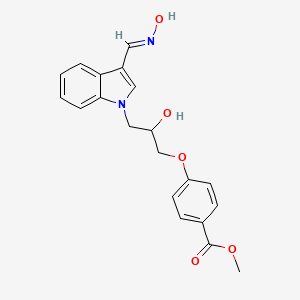

The compound of interest, 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide, is a derivative of a class of compounds that have been synthesized and studied for their potential anti-inflammatory properties. These compounds are characterized by the presence of a 1,2,4-triazole ring, a chlorophenyl group, and various substituted phenyl groups, which are thought to contribute to their biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanones and their derivatives were synthesized, purified, and characterized by spectral and elemental analysis . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic routes may be employed, involving the formation of the triazole ring, introduction of the sulfanyl group, and subsequent attachment of the phenyl groups with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been studied using methods such as dipole moment measurements and quantum chemical calculations . These studies can provide insights into the preferred conformations of the molecules, which are important for understanding their reactivity and interaction with biological targets. The compound likely exhibits a complex conformation due to the presence of multiple aromatic rings and heteroatoms, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological molecules that can lead to anti-inflammatory effects. The specific chemical reactions that the compound undergoes in a biological context have not been detailed in the provided papers, but it is likely that the compound interacts with enzymes or receptors involved in the inflammatory response, potentially through the formation of reversible or irreversible bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, polarity, and stability, are crucial for their biological activity and pharmacokinetic profile. The dipole moment method and quantum chemical calculations can provide information on the polarity of the molecules, which in turn affects their solubility and ability to penetrate biological membranes . The presence of halogen substituents and the triazole ring may also influence the compound's stability and reactivity.

Relevant Case Studies

The anti-inflammatory activity of related compounds has been evaluated using the carrageenan-induced paw edema test in Wistar albino rats . One of the derivatives showed remarkable activity, suggesting that the structural features of these compounds are important for their efficacy. While the specific compound has not been tested, the results from these case studies provide a basis for the potential anti-inflammatory effects of similar molecules.

科学研究应用

合成和结构分析

由于 1,2,4-三唑环系具有广泛的药理活性,因此研究深入探究了含该环系化合物的合成和结构解析。例如,已经合成了 1,2,4-三唑类衍生物,展示了多种生物活性,包括抗菌特性 (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011)。这突显了该化学物质在开发新疗法中的相关性。

抗炎活性

一项研究重点关注 2-{[5-(2-氯苯基)-4H-1,2,4-三唑-3-基]硫代}-1-(取代苯基)乙酮的抗炎潜力,发现某些衍生物表现出显着的抗炎作用,表明在减轻炎症而不引起胃刺激方面具有可能的应用 (N. Karande, L. Rathi, 2017)。

抗病毒和杀病毒活性

已经评估了具有 1,2,4-三唑-3-基部分的化合物的抗病毒和杀病毒活性,显示出降低测试病毒病毒复制的潜力。这突出了该化合物在抗病毒治疗中的效用 (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011)。

光物理化学性质

已经对带有 1,2,4-三唑环的新型无金属和金属酞菁的硫桥光物理和光化学性质进行了研究。此类研究对于光动力治疗 (PDT) 的应用至关重要,展示了该化合物在医学治疗中的潜力 (M. N. Mısır, Gülbin Mısır, O. Bekircan, H. Kantekin, Dilek Öztürk, M. Durmuş, 2021)。

胆碱酯酶抑制

对该化合物类别的 N-芳基衍生物的研究表明,它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE)(与神经退行性疾病相关的酶)具有中等至良好的活性。这表明在治疗阿尔茨海默病等疾病中具有潜在作用 (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Safdar Hussain, Fatima Rehmat, Zainab Afzal, Saba Khawar, M. Ashraf, Mariya al-Rashida, 2020)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activity .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . The presence of the 1,2,4-triazole moiety in its structure suggests that it might bind to its target with high affinity .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

A compound with a similar structure has been found to exhibit remarkable anti-inflammatory activity when compared with indomethacin .

属性

IUPAC Name |

2-[[5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClFN4OS/c1-16(2)17-6-10-21(11-7-17)28-23(32)15-33-25-30-29-24(18-4-3-5-19(26)14-18)31(25)22-12-8-20(27)9-13-22/h3-14,16H,15H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHSDNBOVVECIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)